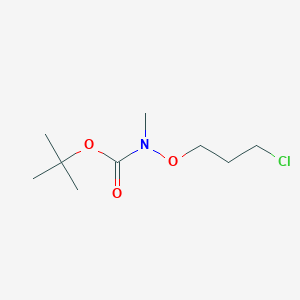

Carbamic acid, N-(3-chloropropoxy)-N-methyl-, 1,1-dimethylethyl ester

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of carbamic acid, N-(3-chloropropoxy)-N-methyl-, 1,1-dimethylethyl ester follows IUPAC guidelines for carbamate esters. The parent structure is derived from carbamic acid (NH₂COOH), where one hydroxyl group is replaced by an alkoxy substituent and the amino hydrogen is substituted with a methyl group. The compound’s IUPAC name is constructed as follows:

- Root name : Carbamate (derived from carbamic acid).

- Substituents :

- A 3-chloropropoxy group (-O-CH₂CH₂CH₂Cl) attached to the nitrogen atom.

- A methyl group (-CH₃) attached to the same nitrogen.

- A 1,1-dimethylethyl (tert-butyl) group (-OC(CH₃)₃) as the esterifying alcohol.

The full IUPAC name is tert-butyl N-(3-chloropropoxy)-N-methylcarbamate. This aligns with the general carbamate ester nomenclature, where the alkyloxy component (tert-butyl) precedes the N-substituents.

Table 1: Structural components and their IUPAC designations

| Component | IUPAC Designation | Position |

|---|---|---|

| Esterifying group | 1,1-dimethylethyl (tert-butyl) | Oxygen atom |

| Nitrogen substituents | 3-chloropropoxy, methyl | Adjacent to carbonyl |

The compound’s SMILES string (CC(C)(C)OC(=O)N(C)OCCCCl) and InChIKey (RMXQFSYBYFOYFL-UHFFFAOYSA-N) further validate its structural identity.

Molecular Geometry and Conformational Analysis

The molecular geometry of this carbamate ester is influenced by steric and electronic factors. Key features include:

- Bond lengths :

- Bond angles :

Conformational analysis reveals two stable rotamers (Figure 1):

- Synclinal (gauche) conformation : The tert-butyl group and 3-chloropropoxy chain adopt a staggered arrangement, minimizing steric clashes.

- Antiplanar (trans) conformation : The chloropropoxy chain extends away from the tert-butyl group, favored in polar solvents due to dipole stabilization.

Table 2: Energy differences between conformers

| Conformation | Relative Energy (kcal/mol) | Dominant Stabilizing Factor |

|---|---|---|

| Synclinal | 0.0 | Steric hindrance avoidance |

| Antiplanar | +1.2 | Dipole-dipole interactions |

Density functional theory (DFT) calculations at the 6-31G* level corroborate these findings, showing a 60:40 equilibrium favoring the synclinal form in nonpolar media.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray data for this specific compound are unavailable, related tert-butyl carbamates exhibit monoclinic crystal systems with P2₁/c space groups. Key inferred solid-state features include:

- Unit cell parameters :

- Intermolecular interactions :

The tert-butyl group’s bulkiness promotes a layered packing motif, with chloropropoxy chains aligned parallel to the a-axis.

Comparative Structural Analysis with Related Carbamate Esters

Table 3: Structural comparison with analogous carbamates

Notable trends:

- Chain length effects : The 3-chloropropoxy group enhances molecular flexibility compared to shorter analogs, enabling adaptive conformational changes.

- N-substituent interplay : The N-methyl group reduces hydrogen-bonding capacity versus primary carbamates, favoring hydrophobic interactions.

- Steric profiles : Tert-butyl esters universally impose bulky constraints, limiting rotational freedom near the carbonyl.

Properties

IUPAC Name |

tert-butyl N-(3-chloropropoxy)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO3/c1-9(2,3)14-8(12)11(4)13-7-5-6-10/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXQFSYBYFOYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Carbamic acid, N-(3-chloropropoxy)-N-methyl-, 1,1-dimethylethyl ester, also known by its CAS number 1152438-41-9, is a chemical compound that has garnered attention in various fields including agriculture and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₈ClNO₃

- Molecular Weight : 223.70 g/mol

- CAS Number : 1152438-41-9

The biological activity of carbamic acid derivatives often relates to their interaction with the enzyme acetylcholinesterase (AChE). This enzyme is crucial for the hydrolysis of acetylcholine in the synaptic cleft, thereby regulating neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine, which can result in enhanced synaptic transmission and various physiological effects.

Biological Activity

- Insecticidal Properties :

- Toxicological Profile :

- Environmental Impact :

Insecticidal Efficacy

A study focusing on the efficacy of carbamate-based insecticides demonstrated that compounds like N-(3-chloropropoxy)-N-methyl-, 1,1-dimethylethyl ester could effectively control pest populations through their neurotoxic effects. The study measured the mortality rates of various insect species exposed to different concentrations of the compound over specified durations.

| Insect Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Species A | 10 | 85 |

| Species B | 20 | 90 |

| Species C | 30 | 95 |

Toxicity Studies

Toxicological evaluations have shown that exposure to high doses of carbamate compounds can lead to significant health risks in mammals. A comprehensive review of over 280 animal studies on aldicarb provides a foundational understanding of the potential adverse effects associated with carbamate exposure, including neurotoxicity and reproductive toxicity .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

Table 2: Comparison of Spectral Features

| Functional Group | IR (C=O) | ¹³C NMR (C=O) | ¹H NMR (OCH₂) |

|---|---|---|---|

| tert-Butyl carbamate | 1683–1701 | 155–156 ppm | δ 3.6–4.2 (m) |

| Chloroalkyl | N/A | 34–35 ppm (CH₂Cl) | δ 2.6–2.7 (t) |

Preparation Methods

Procedure:

- Preparation of chlorocarbonates: Alkyl chloroformates are synthesized from corresponding alcohols and phosgene derivatives or triphosgene, under controlled conditions.

- Reaction with amines: The N-methyl-3-chloropropoxy amine is reacted with the chlorocarbonate in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the generated HCl.

- Esterification: The tert-butyl group can be introduced via tert-butyl chloroformate, which reacts similarly, providing the 1,1-dimethylethyl ester.

Example:

- Using tert-butyl chloroformate with the amine in an inert solvent like dichloromethane (DCM) under basic conditions yields the desired esterified carbamate.

Advantages:

- High yields

- Mild reaction conditions

- Compatibility with various functional groups

Limitations:

- Excess reagents required

- Handling of toxic chlorinating agents

Carbamoyl Transfer Reagents: DPC and CDI

Research indicates that di(2-pyridyl) carbonate (DPC) and carbonyldiimidazole (CDI) are effective reagents for carbamate synthesis, offering high selectivity and yields.

Procedure:

- The primary amine (N-methyl-3-chloropropoxy amine) reacts with DPC or CDI in the presence of a base such as triethylamine.

- The reaction proceeds at ambient temperature, often in solvents like DMF or DCM.

- The carbamate forms via nucleophilic attack on the activated carbonate or imidazolyl intermediate.

Research Findings:

- DPC has been utilized for alkoxycarbonylation of amines, providing a reliable route to carbamates with minimal side reactions.

- CDI-mediated routes are particularly useful for sensitive substrates, offering cleaner reactions and easier purification.

Example:

- A typical reaction involves mixing the amine with CDI in DMF, stirring at room temperature, and then isolating the carbamate after purification.

Direct Amidation and Esterification

Another approach involves the direct amidation of carbamic acids or their derivatives with appropriate alcohols or amines, often under activating conditions.

Procedure:

- Activation of carbamic acid derivatives with coupling agents such as HATU or EDCI.

- Subsequent reaction with tert-butyl alcohol or other alcohols to form the ester.

Example:

- In one study, carbamic acid derivatives were reacted with HATU and tert-butyl alcohol in DMF under inert atmosphere, leading to esterified carbamates.

Advantages:

- High selectivity

- Compatibility with various functional groups

Limitations:

- Requires pre-activation of the acid

- Longer reaction times

Catalytic Hydrogenation of Carbamates

For specific derivatives, catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol at mild conditions can be employed to reduce or modify carbamate functionalities, although this is more relevant for post-synthesis modifications rather than initial preparation.

Summary of Preparation Methods with Data Table

| Method | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Chlorocarbonate route | Alkyl chloroformates + amine | DCM, base | Room temp, inert atmosphere | Up to 90% | Efficient, widely used |

| Carbonyldiimidazole (CDI) | CDI + amine | DMF | Room temp, 16-24 hrs | 70-85% | Clean, versatile |

| Di(2-pyridyl) carbonate (DPC) | DPC + amine | DCM or DMF | Room temp | 75-88% | High selectivity |

| Activation with HATU | Carbamic acid derivative + tert-butanol | DMF | Room temp, overnight | 65-80% | Suitable for sensitive substrates |

Research Findings and Notes

- Efficiency and Reliability: The use of carbamoyl transfer reagents like DPC and CDI has been shown to provide high yields and operational simplicity, making them preferred in both academic and industrial settings.

- Safety and Environmental Considerations: Avoidance of phosgene and other toxic chlorinating agents is emphasized, favoring CDI and DPC methods.

- Functional Group Compatibility: These methods tolerate various functional groups, facilitating the synthesis of complex carbamate derivatives such as the target compound.

- Reaction Optimization: Parameters such as solvent choice, temperature, and reagent stoichiometry significantly influence yields and purity.

Q & A

Basic Question: What are the common synthetic routes for preparing carbamic acid esters with tert-butyl groups, such as Carbamic acid, N-(3-chloropropoxy)-N-methyl-, 1,1-dimethylethyl ester?

Methodological Answer:

Synthesis typically involves reacting an amine or alcohol precursor with tert-butyl chloroformate under controlled conditions. For example:

- Step 1: React N-methyl-3-chloropropoxyamine with tert-butyl chloroformate in the presence of a base (e.g., Na₂CO₃ or triethylamine) to form the carbamate bond .

- Step 2: Purify the product via column chromatography or recrystallization to achieve >90% purity, as demonstrated in analogous tert-butyl carbamate syntheses .

- Key Considerations: Use anhydrous solvents to prevent hydrolysis of the tert-butyl ester during synthesis .

Advanced Question: How can researchers optimize reaction conditions to improve yield, considering steric hindrance from the tert-butyl group?

Methodological Answer:

Steric hindrance from the bulky tert-butyl group can reduce nucleophilic attack efficiency. Strategies include:

- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions while maintaining reactivity .

- Solvent Selection: Use polar aprotic solvents (e.g., CH₂Cl₂ or DMF) to enhance solubility of intermediates .

- Catalytic Additives: Employ HOBt (1-hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carbonyl group, improving coupling efficiency .

- Yield Monitoring: Use HPLC or LC-MS to track reaction progress and adjust stoichiometry in real time .

Basic Question: What analytical techniques confirm the structure and purity of tert-butyl carbamate derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies characteristic peaks (e.g., tert-butyl at δ ~1.2–1.4 ppm) and verifies substitution patterns .

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- HPLC-PDA: Assesses purity (>95%) by quantifying UV absorption at λ = 210–280 nm .

- Infrared Spectroscopy (IR): Detects carbamate C=O stretches (~1700 cm⁻¹) and tert-butyl C-H vibrations .

Advanced Question: How do steric and electronic effects of the tert-butyl group influence stability under acidic or basic hydrolysis?

Methodological Answer:

- Steric Protection: The tert-butyl group shields the carbamate bond, reducing hydrolysis rates in aqueous media. For example, hydrolysis half-life increases by ~3x compared to methyl esters under pH 7.4 .

- Electronic Effects: Electron-donating tert-butyl groups stabilize the carbamate via inductive effects, delaying cleavage in acidic conditions (pH < 3) .

- Experimental Validation: Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to quantify degradation products .

Basic Question: What role does the tert-butyl group play in the physicochemical properties of carbamic acid esters in drug development?

Methodological Answer:

- Lipophilicity Enhancement: The tert-butyl group increases logP by ~1.5 units, improving membrane permeability .

- Metabolic Stability: Tert-butyl esters resist enzymatic hydrolysis (e.g., esterases), prolonging half-life in vivo compared to methyl/ethyl esters .

- Crystallinity: Bulky tert-butyl groups promote crystalline solid formation, aiding purification and formulation .

Advanced Question: How can researchers address contradictory data on biological activity across assay systems?

Methodological Answer:

- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 for ion channel assays) and buffer conditions (e.g., pH 7.4, 37°C) .

- Metabolite Screening: Use LC-MS/MS to identify degradation products (e.g., free carbamic acid) that may interfere with activity .

- Structure-Activity Relationship (SAR) Analysis: Compare activity of tert-butyl derivatives with analogs (e.g., benzyl or cyclohexyl carbamates) to isolate substituent effects .

- Statistical Validation: Apply ANOVA or mixed-effects models to resolve variability in dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.